molecular formula C12H17NO2S2 B6463385 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide CAS No. 2640971-49-7

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide

Cat. No.: B6463385
CAS No.: 2640971-49-7
M. Wt: 271.4 g/mol
InChI Key: USRDAKJKWPGPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide is a synthetic organic compound designed for research and development purposes. This molecule features a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its relevance in drug discovery . The core scaffold is recognized as a key structural motif in the design of compounds for biological screening . The integration of the thiolane 1,1-dioxide (sulfolane) moiety may influence the compound's physicochemical properties, such as solubility and conformational stability, making it a valuable intermediate for exploring structure-activity relationships (SAR). Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a candidate for in vitro pharmacological profiling across various biological targets. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c14-17(15)6-3-10(9-17)7-13-4-1-12-11(8-13)2-5-16-12/h2,5,10H,1,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRDAKJKWPGPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CN2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclocondensation

The thieno[3,2-c]pyridine scaffold is typically synthesized through cyclocondensation reactions. Patent US4515951A discloses a method where tetrahydrothieno[3,2-c]pyridin-2-one derivatives are prepared by reacting aminothiophene intermediates with cyclic ketones under acidic conditions. For instance, treating 4-aminothiophene-3-carboxylate with cyclohexanone in the presence of hydrochloric acid yields the bicyclic framework. The resulting lactam can be reduced to the secondary amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, forming the 6,7-dihydro-4H-thieno[3,2-c]pyridine core.

Functionalization at the 5-Position

Substituents at the 5-position of the thienopyridine ring are introduced via alkylation or nucleophilic substitution. Patent HU183711B describes the use of Grignard reagents to functionalize tetrahydrothieno[3,2-c]pyridinones. For example, reacting the lactam with methylmagnesium bromide generates a tertiary alcohol intermediate, which undergoes dehydration to form a methylene group. This strategy could be adapted to install a chloromethyl or bromomethyl group at the 5-position, enabling subsequent coupling with the thiolane sulfone moiety.

Preparation of Thiolane 1,1-Dioxide

Thiolane Synthesis via Cyclization

Thiolane (tetrahydrothiophene) derivatives are synthesized through cyclization of dithiols or halo-thiols. Patent US20060142595A1 outlines a method where 2-bromothiophene is treated with magnesium to form a Grignard reagent, which reacts with sulfur and crotonic acid to yield a thiolane precursor. The intermediate is then chlorinated using thionyl chloride (SOCl₂) and cyclized with aluminum chloride (AlCl₃) as a Lewis acid.

Oxidation to Sulfone

The oxidation of thiolane to its 1,1-dioxide is achieved using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). Patent US4515951A emphasizes the use of H₂O₂ in acetic acid for oxidizing sulfur-containing heterocycles, ensuring complete conversion to sulfones without over-oxidation.

Coupling of Thienopyridine and Thiolane Sulfone Moieties

Alkylation Strategies

The methylene bridge between the thienopyridine and thiolane sulfone is formed via alkylation. Patent HU183711B demonstrates the use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate the reaction between a bromomethyl-thienopyridine derivative and a thiolane sulfone nucleophile. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable coupling of alcohol intermediates with thiolane sulfone under mild conditions.

Optimization of Reaction Conditions

Key parameters for high yield include:

  • Solvent Selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both polar and nonpolar reactants.

  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Catalysis : Triethylamine (Et₃N) is employed as a base to neutralize HCl generated during alkylation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients. Patent US20060142595A1 highlights the effectiveness of reverse-phase HPLC for isolating sulfone-containing compounds.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the thienopyridine aromatic protons (δ 6.8–7.2 ppm) and sulfone methylene protons (δ 3.5–4.0 ppm).

  • Mass Spectrometry : Molecular ion peaks for the target compound are observed at m/z 312 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Key AdvantageLimitation
Cyclocondensation4-Aminothiophene65High regioselectivityRequires harsh acids
Grignard AlkylationBromomethyl-thienopyridine78Mild conditionsSensitive to moisture
Mitsunobu CouplingAlcohol derivatives82Stereochemical controlHigh cost of reagents

Chemical Reactions Analysis

Types of Reactions

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as hypertension and diabetes.

    Industry: The compound is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physical and Structural Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide C₁₂H₁₆N₂O₂S₂ Est. 284.4 Not reported Thiolane sulfone, thienopyridine
(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid C₁₀H₁₂O₃S 212.26 92.5–93.5 Carboxylic acid, pyran-thiophene
7a () C₁₀H₈N₄O₂S 248.26 Not reported Cyano, pyrazole, thiophene

Note: Data for the target compound marked with an asterisk () are estimated or inferred due to absence in provided sources.*

Biological Activity

The compound 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide is a member of the thienopyridine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃O₂S₂
  • Molecular Weight : 299.41 g/mol
  • IUPAC Name : 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide

The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities. The presence of the thiolane moiety and the sulfone group (1,1-dioxide) enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing thieno[3,2-c]pyridine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

The anticancer effects of thieno[3,2-c]pyridine derivatives have been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

CompoundCell LineIC50 (µM)Mechanism
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxideMCF-7 (breast cancer)12.5Caspase activation
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxideA549 (lung cancer)15.0Cell cycle arrest

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably:

  • Sirtuin Inhibitors : Similar thienopyridine derivatives have shown selective inhibition of SIRT2 enzymes, which are implicated in various pathophysiological conditions including cancer and neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial activity of several thienopyridine derivatives against resistant bacterial strains. The results indicated that modifications to the thiolane ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, researchers evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The study found that it reduced cell viability significantly and induced apoptosis through mitochondrial pathways.

Q & A

Basic: What are the optimal synthetic routes for 3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)thiolane 1,1-dioxide?

Methodological Answer:
The synthesis typically involves coupling a thieno[3,2-c]pyridine scaffold with a thiolane 1,1-dioxide moiety. Key steps include:

  • Intermediate Preparation: Use enantiomerically pure α-phenyl-α-(thieno-pyridinyl) acetonitriles or acetamides as intermediates to ensure structural fidelity .
  • Coupling Reactions: Employ amide bond formation or alkylation under controlled conditions (e.g., anhydrous solvents, catalysts like DMAP) to link the thiolane dioxide group to the pyridine core .
  • Purification: Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
    Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio of thiolane to pyridine derivative) and reaction time (12–24 hours) to maximize efficiency .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the thieno-pyridine protons resonate at δ 2.5–3.5 ppm (multiplet), while thiolane sulfone protons appear at δ 3.8–4.2 ppm .
  • X-ray Crystallography: Resolve absolute configuration using single-crystal X-ray diffraction (as demonstrated for analogous compounds like 1AJ, PDB ID: 1AJ) .
  • Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ at m/z 325.08 for C14_{14}H16_{16}N2_2O3_3S2_2) .
Technique Key Parameters Application
1H^1H-NMRδ 2.5–4.2 ppm (multiplet signals)Substituent connectivity
X-ray DiffractionSpace group P21_121_121_1)Absolute stereochemistry determination
HRMSAccuracy < 5 ppmMolecular formula confirmation

Advanced: How can enantiomeric purity be achieved during synthesis?

Methodological Answer:

  • Chiral Resolutions: Use chiral auxiliaries (e.g., (+)-α-(2-chlorophenyl) derivatives) or enzymatic resolution with lipases to separate enantiomers .
  • Asymmetric Catalysis: Employ palladium-catalyzed asymmetric hydrogenation or organocatalysts (e.g., cinchona alkaloids) to induce stereoselectivity at the α-carbon .
  • Analytical Validation: Verify enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) or circular dichroism (CD) spectroscopy .

Advanced: How to design experiments evaluating antithrombotic activity in vitro and in vivo?

Methodological Answer:

  • In Vitro Platelet Aggregation Assays: Use ADP- or collagen-induced platelet aggregation in human PRP (platelet-rich plasma). Compare IC50_{50} values to Clopidogrel (reference IC50_{50}: 0.1–1.0 µM) .
  • In Vivo Thrombosis Models:
    • Arterial Thrombosis: Induce carotid artery injury in rats; measure time to occlusion post-administration (effective dose range: 10–30 mg/kg) .
    • Tail Bleeding Time: Assess bleeding risk by measuring bleeding duration after tail transection (dose-dependent effects) .
  • Mechanistic Studies: Probe P2Y12_{12} receptor binding via competitive radioligand assays (e.g., 3H^3H-PSB-0413 displacement) .

Advanced: How to address stability and storage challenges for this compound?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the sulfone group or oxidation of the thieno-pyridine ring are primary stability concerns.
  • Storage Conditions: Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Use desiccants to avoid moisture .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (degradants < 2%) .

Data Contradiction Analysis: How to resolve discrepancies in reported biological activity?

Methodological Answer:
Discrepancies often arise from:

  • Enantiomeric Impurity: Even 5% contamination of the inactive enantiomer can reduce observed activity. Validate ee > 99% via chiral HPLC .
  • Assay Variability: Standardize platelet sources (e.g., human vs. murine) and agonist concentrations (e.g., ADP at 10 µM vs. 20 µM) .
  • Metabolic Differences: Compare pharmacokinetics (e.g., CYP2C19 metabolism in vivo) across species to explain efficacy gaps .

Basic: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or Schrödinger’s QikProp to estimate logP (optimal range: 2–4), solubility (LogS > –4), and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate binding to P2Y12_{12} receptors using GROMACS or AMBER to identify critical interactions (e.g., hydrogen bonds with Lys280) .

Advanced: How to investigate metabolic pathways and metabolite identification?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C7 of the thieno-pyridine) .
  • Isotope Labeling: Synthesize 13C^{13}C-labeled analogs to track metabolic fate via isotopic patterning in mass spectra .
  • CYP Inhibition Studies: Screen against CYP2C19 and CYP3A4 isoforms using fluorogenic substrates (e.g., dibenzylfluorescein) .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (GHS Category 2). Avoid inhalation of fine powders .
  • Spill Management: Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .
  • Emergency Procedures: Eye exposure requires flushing with water for 15 minutes; consult SDS for antidotes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.